25-Hydroxycholesterol
Overview
Description
25-Hydroxycholesterol (25-HC) is a hydroxylated derivative of cholesterol with significant biological activity. It is involved in various metabolic processes, including cholesterol homeostasis and the immune response. 25-HC is produced from cholesterol by enzymes such as cholesterol 25-hydroxylase and has been implicated in the regulation of lipid metabolism, antivirus processes, inflammatory responses, and cell survival .
Synthesis Analysis
The synthesis of 25-HC in vivo is not fully understood, but it is known that cholesterol autoxidation is not a major contributor to its formation. Cytochrome P450 enzymes, including CYP27A1 and CYP3A4, have been reported to catalyze the conversion of cholesterol to 25-HC in vitro. However, the significance of these enzymes in vivo is still unclear. Cholesterol 25-hydroxylase is a known enzyme that generates 25-HC, but even in its absence, significant levels of 25-HC are found in tissues, suggesting other mechanisms may contribute to its production .
Molecular Structure Analysis
25-HC differs from cholesterol by the presence of an additional hydroxyl group at the 25th carbon position. This structural difference is crucial for its unique biological activities. For instance, 25-HC can exist in monomeric form in aqueous solutions at physiologically active concentrations, which allows it to interact with specific proteins in a concentration-dependent manner, unlike cholesterol .
Chemical Reactions Analysis
25-HC has been shown to inhibit the activation of sterol regulatory element-binding proteins (SREBPs) by binding to the SREBP cleavage-activating protein (SCAP) and inducing its interaction with Insigs, proteins that retain the SCAP·SREBP complex in the endoplasmic reticulum, preventing their processing to active forms. This interaction is more potent with 25-HC than with cholesterol, suggesting a distinct regulatory mechanism .
Physical and Chemical Properties Analysis
25-HC has unique solution properties compared to cholesterol. It has a different critical micellar concentration and liposome-water partition coefficient, and it can order acyl chains differently within lipid bilayers. These properties contribute to its ability to regulate cholesterol biosynthesis effectively. Additionally, 25-HC alters membrane structure and increases the availability of cholesterol in phospholipid membranes, which may facilitate cholesterol trafficking and homeostasis .
Case Studies and Biological Roles
Several studies have highlighted the biological roles of 25-HC. It has been shown to activate estrogen receptor α-mediated signaling in cancer cells and cardiomyocytes, suggesting a role in tumor progression and cardiovascular protection . In the context of chronic obstructive pulmonary disease (COPD), increased concentrations of 25-HC in the lungs have been associated with inflammation and neutrophil infiltration . Moreover, 25-HC promotes migration and invasion of lung adenocarcinoma cells, indicating its involvement in cancer metastasis . In bone metabolism, 25-HC has been implicated in osteoclastogenesis through the regulation of miR-139-5p transcription .
Scientific Research Applications
Role in Chronic Obstructive Pulmonary Disease (COPD)
25-Hydroxycholesterol (25-HC) has been linked to chronic obstructive pulmonary disease (COPD). It is produced from cholesterol and associated with inflammation in various tissues. A study found increased concentrations of 25-HC in the lungs of COPD patients, suggesting a role in the disease's pathogenesis, particularly in airway neutrophil infiltration (Sugiura et al., 2012).
Involvement in Amyotrophic Lateral Sclerosis (ALS)
25-HC may play a significant role in the pathogenesis of amyotrophic lateral sclerosis (ALS). Higher levels of 25-HC were observed in untreated ALS patients compared to controls and treated patients. The study suggested that 25-HC could actively contribute to ALS pathogenesis by mediating neuronal apoptosis, particularly in the early disease stage (Sung-Min Kim et al., 2017).
Impact on Lipid Metabolism
Research indicates that 25-HC is a potent regulator of lipid metabolism. It is synthesized by enzymes like CYP3A and is involved in the regulation of cholesterol homeostasis and atherosclerosis (Honda et al., 2011).
Role in Cancer Cell Signaling
25-HC can activate estrogen receptor α-mediated signaling in cancer cells and cardiomyocytes. This suggests a potential role in the progression of breast and ovarian tumors and in protecting the cardiovascular system against hypoxic environments (Lappano et al., 2011).
Inhibition of Immunoglobulin A Production
25-HC secreted by macrophages in response to Toll-like receptor activation suppresses the production of immunoglobulin A (IgA). This process provides a mechanism for the local and systemic negative regulation of the adaptive immune response by the innate immune system (Bauman et al., 2009).
Antiviral Activities
25-HC has broad antiviral activity against several viruses, including noroviruses, by inhibiting viral entry and replication. Its production in response to interferons and its ability to interfere with viral cycles highlight its potential as a therapeutic agent (Shawli et al., 2019).
Amplification of Inflammatory Signaling
25-HC acts as an amplifier of inflammatory signaling. It has been shown to amplify the activation of immune cells and increase the production of immune mediators. This could have implications for understanding the pathogenicity of certain influenza strains (Gold et al., 2014).
Safety And Hazards
properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-18(7-6-14-25(2,3)29)22-10-11-23-21-9-8-19-17-20(28)12-15-26(19,4)24(21)13-16-27(22,23)5/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t18-,20+,21+,22-,23+,24+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBGSXNNRGWLJU-ZHHJOTBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044023 | |
Record name | 25-Hydroxycholesterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
25-Hydroxycholesterol | |
CAS RN |
2140-46-7 | |
Record name | 25-Hydroxycholesterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2140-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 25-Hydroxycholesterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 25-Hydroxycholesterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04705 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 25-Hydroxycholesterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 25-Hydroxycholesterol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 25-HYDROXYCHOLESTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/767JTD2N31 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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